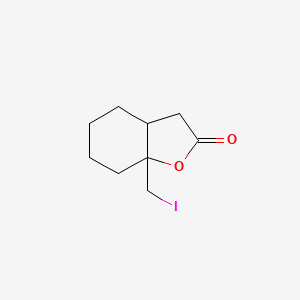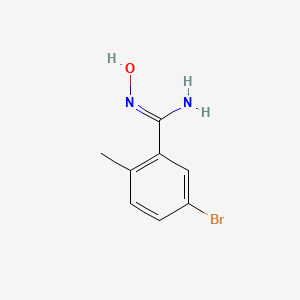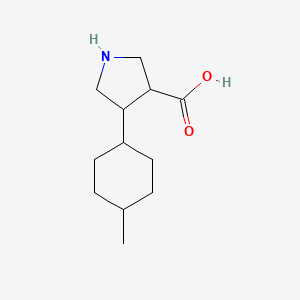
(2R)-2-Amino-3-(5-chloropyridin-2-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Amino-3-(5-chloropyridin-2-YL)propanoic acid: is a chiral amino acid derivative with a pyridine ring substituted with a chlorine atom at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-chloropyridine and ®-2-amino-3-bromopropanoic acid.
Reaction Steps:
Industrial Production Methods:
Scale-Up: For industrial production, the reaction conditions are optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction of the pyridine ring can yield piperidine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine or sodium hydride.
Major Products:
Oxidation Products: Oxo derivatives of the amino acid.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand: Acts as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology:
Enzyme Inhibitors: Potential use in the design of enzyme inhibitors due to its structural similarity to natural amino acids.
Protein Engineering: Utilized in protein engineering studies to introduce specific functional groups into proteins.
Medicine:
Drug Development: Explored as a potential lead compound in drug development for various therapeutic areas, including neurological disorders and cancer.
Industry:
Catalysis: Employed in catalytic processes as a chiral ligand or catalyst precursor.
Material Science: Used in the synthesis of functional materials with specific properties.
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Interaction: The compound interacts with enzymes by mimicking natural amino acids, potentially inhibiting enzyme activity.
Receptor Binding: It may bind to specific receptors in the body, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
(2R)-2-Amino-3-(5-bromopyridin-2-YL)propanoic acid: Similar structure with a bromine atom instead of chlorine.
(2R)-2-Amino-3-(5-fluoropyridin-2-YL)propanoic acid: Fluorine substitution on the pyridine ring.
(2R)-2-Amino-3-(5-methylpyridin-2-YL)propanoic acid: Methyl group substitution on the pyridine ring.
Uniqueness:
Chlorine Substitution: The presence of a chlorine atom at the 5-position of the pyridine ring imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets.
Chirality: The (2R) configuration provides specific stereochemical properties that can be crucial for its biological activity and selectivity.
Eigenschaften
Molekularformel |
C8H9ClN2O2 |
|---|---|
Molekulargewicht |
200.62 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(5-chloropyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-5-1-2-6(11-4-5)3-7(10)8(12)13/h1-2,4,7H,3,10H2,(H,12,13)/t7-/m1/s1 |
InChI-Schlüssel |
KVPJWMAKACNVGD-SSDOTTSWSA-N |
Isomerische SMILES |
C1=CC(=NC=C1Cl)C[C@H](C(=O)O)N |
Kanonische SMILES |
C1=CC(=NC=C1Cl)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


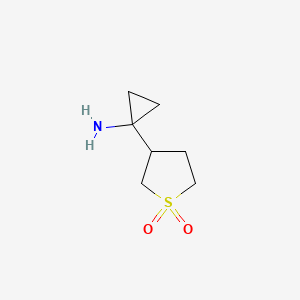
![2-{[1-(3-Methylthiophen-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B13303324.png)

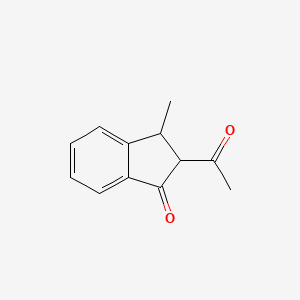
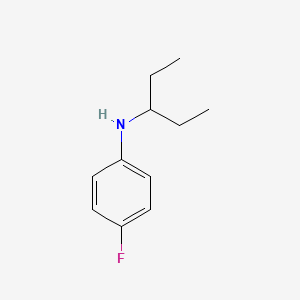
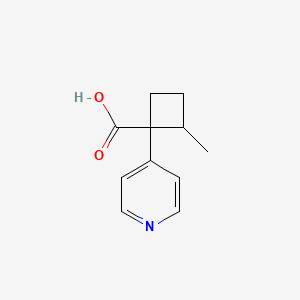
![4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol](/img/structure/B13303346.png)
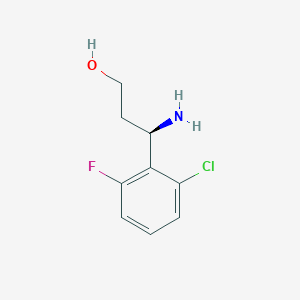
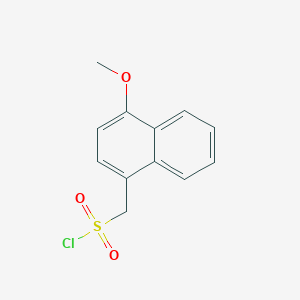
![3-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane](/img/structure/B13303367.png)
![2-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid](/img/structure/B13303369.png)
